An In-depth Technical Guide to DBCO-NHCO-PEG13-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to DBCO-NHCO-PEG13-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-NHCO-PEG13-NHS ester, a heterobifunctional linker designed for advanced bioconjugation applications. This document details the molecule's chemical and physical properties, provides detailed experimental protocols for its use, and illustrates key experimental workflows, including the generation of antibody-drug conjugates (ADCs).
Core Concepts and Chemical Properties
DBCO-NHCO-PEG13-NHS ester is a versatile tool in bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1][2][3][4] A key feature of this linker is the hydrophilic polyethylene (B3416737) glycol (PEG) spacer, consisting of 13 ethylene (B1197577) glycol units. This PEG chain enhances solubility in aqueous media, increases the stability of the resulting conjugate, and provides a flexible connection that minimizes steric hindrance.[3][4]
The molecule's heterobifunctional nature allows for a two-step, orthogonal conjugation strategy.[1] First, the NHS ester reacts with primary amines, such as the lysine (B10760008) residues on a protein or antibody, to form a stable amide bond.[2][3][4] Subsequently, the DBCO group can react with an azide-modified molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction that does not require a cytotoxic copper catalyst.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅₂H₇₅N₃O₁₉[5] |
| Molecular Weight | 1046.17 g/mol [5] |
| Purity | Typically >90% or >95% (by HPLC)[5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF[3] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[6] |
Experimental Protocols
Protocol for Amine Coupling using DBCO-NHCO-PEG13-NHS Ester
This protocol details the conjugation of DBCO-NHCO-PEG13-NHS ester to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
DBCO-NHCO-PEG13-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
NHS Ester Solution Preparation:
-
Important: NHS esters are moisture-sensitive.[6] Allow the vial of DBCO-NHCO-PEG13-NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL or a specific molar concentration).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-NHCO-PEG13-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and application.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation. Protect from light if working with light-sensitive molecules.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted DBCO-NHCO-PEG13-NHS ester and the NHS byproduct using a size-exclusion chromatography column, dialysis, or a spin desalting column appropriate for the size of the protein conjugate.
-
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction of a DBCO-modified molecule (from section 2.1) with an azide-modified molecule.
Materials:
-
DBCO-modified molecule (e.g., DBCO-protein conjugate)
-
Azide-modified molecule (e.g., azide-functionalized drug or probe)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-modified and azide-modified molecules in the Reaction Buffer.
-
Combine the two solutions. A 1.5- to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 4-24 hours. The optimal reaction time can be determined empirically. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Purify the final bioconjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., SEC, reverse-phase HPLC, or affinity chromatography).
-
Characterization of Bioconjugates
Thorough characterization of the resulting bioconjugate is crucial to ensure its quality and functionality.
Determination of Degree of Labeling (DOL)
The degree of labeling, or the average number of DBCO linkers per protein molecule, can be determined using UV-Vis spectroscopy. This involves measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the characterization of bioconjugates.[7] It can be used to confirm the successful conjugation and to determine the drug-to-antibody ratio (DAR) in ADCs.[8] Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used to assess the purity and heterogeneity of bioconjugates.[9] Different HPLC modes can be utilized:
-
Size-Exclusion Chromatography (SEC): To detect and quantify aggregation.
-
Reverse-Phase HPLC (RP-HPLC): To separate different drug-loaded species and determine the DAR.[9]
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that can separate ADC species with different DARs.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the two-step bioconjugation process using DBCO-NHCO-PEG13-NHS ester.
Caption: Reaction mechanisms for NHS ester-amine coupling and SPAAC.
Conclusion
DBCO-NHCO-PEG13-NHS ester is a powerful and versatile heterobifunctional linker for the development of advanced bioconjugates. Its orthogonal reactive groups, combined with the beneficial properties of the PEG spacer, enable the efficient and controlled synthesis of complex biomolecules such as antibody-drug conjugates. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers and scientists to successfully implement this technology in their drug development and research endeavors. The choice of linker length, such as the 13 PEG units in this molecule, can be optimized to balance factors like solubility, stability, and steric hindrance for a given application.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO-NHCO-PEG13-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 4. DBCO-NHCO-PEG13-NHS ester, 2784618-59-1 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. DBCO-PEG4-NHS [nanocs.net]
- 7. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
